2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[5-(2,6-DIMETHYLMORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL
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Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-{[5-(2,6-DIMETHYLMORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}AMINO]PHENOL is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents Design
Reactions of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with various compounds led to the synthesis of new derivatives with potential antitumor activity. A particular derivative showed superior antitumor activity compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin, indicating the compound's significant potential in cancer treatment Y. Matiichuk et al., 2020.
Spectroscopic Characterization and DFT Studies
A novel thiophene-benzothiazole derivative and its azomethine and amine compounds were synthesized and characterized, revealing insights into their structure and solvent effects. Spectroscopic techniques and DFT studies provided a detailed understanding of their properties, which could be essential for future applications in materials science and chemistry Emel Ermiş & Kaan Durmuş, 2020.
Corrosion Inhibition
Amino acid compounds derived from benzothiazole showed effective corrosion inhibition for N80 steel in HCl solution, presenting a potential eco-friendly solution for corrosion protection. Their study combined electrochemical techniques and theoretical approaches, contributing to the development of new corrosion inhibitors M. Yadav et al., 2015.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[[5-(2,6-dimethylmorpholin-4-yl)furan-2-yl]methylideneamino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-13-27(14-16(2)29-15)23-10-8-18(30-23)12-25-17-7-9-21(28)19(11-17)24-26-20-5-3-4-6-22(20)31-24/h3-12,15-16,28H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXYEDMQPPLPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(O2)C=NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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